![molecular formula C21H24N2O3 B5400491 N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide, also known as DMXB-A, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a selective agonist of the α7 nAChR, which is a subtype of the nAChR family. The α7 nAChR is widely expressed in the central nervous system and is involved in a range of physiological processes, including learning and memory, inflammation, and pain perception. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide binds to the α7 nAChR and activates it, leading to a range of biochemical and physiological effects.
Biochemical and physiological effects:
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has also been shown to have neuroprotective effects by reducing neuronal cell death and promoting neuronal survival. In addition, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to have analgesic effects by reducing pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has several advantages for lab experiments. It is a selective agonist of the α7 nAChR, which allows researchers to study the specific effects of α7 nAChR activation. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is also relatively stable and can be easily synthesized in the lab. However, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide. One area of research is the potential use of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide in the treatment of Alzheimer's disease. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic benefits in humans. Another area of research is the potential use of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide in the treatment of schizophrenia. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, and further research is needed to determine its potential therapeutic benefits in humans. Finally, further research is needed to determine the long-term effects of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide and its potential use in other neurological disorders.
Conclusion:
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nAChR and has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has several advantages for lab experiments, but also has some limitations. Future research on N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is needed to determine its potential therapeutic benefits in Alzheimer's disease, schizophrenia, and other neurological disorders.
Métodos De Síntesis
The synthesis of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide involves several steps, including the preparation of 2-aminophenylacetic acid, which is then reacted with 2,6-dimethylmorpholine to form the corresponding amide. This amide is then subjected to a series of reactions to yield N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide. The synthesis of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propiedades
IUPAC Name |
N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-8-10-17(11-9-14)20(24)22-19-7-5-4-6-18(19)21(25)23-12-15(2)26-16(3)13-23/h4-11,15-16H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBLUFXBTJPJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

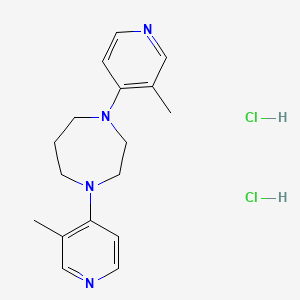
![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)

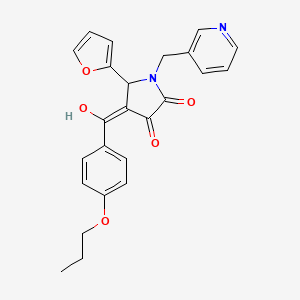
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
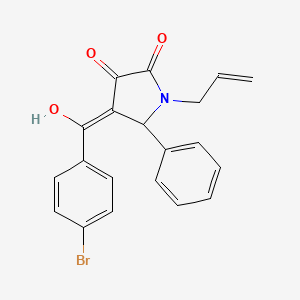
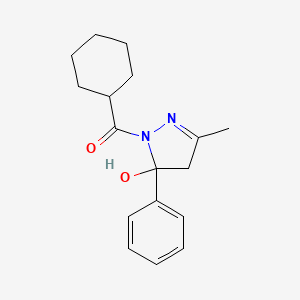
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)

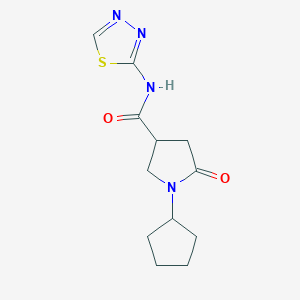
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)